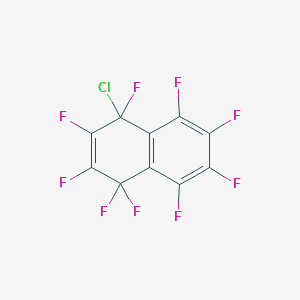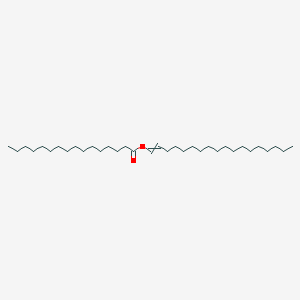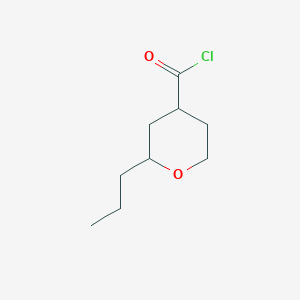
2-Propyloxane-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyloxane-4-carbonyl chloride is an organic compound that belongs to the class of carbonyl chlorides It is characterized by the presence of a carbonyl group (C=O) attached to a chlorine atom and a 2-propyloxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propyloxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-propyloxane-4-carboxylic acid with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride by replacing the hydroxyl group with a chlorine atom .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propyloxane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-propyloxane-4-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acid chlorides.
Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent for converting carbonyl compounds to alcohols.
Water: Facilitates hydrolysis reactions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-Propyloxane-4-carboxylic Acid: Formed through hydrolysis.
2-Propyloxane-4-alcohol: Formed through reduction.
Scientific Research Applications
2-Propyloxane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the modification of surfaces and the preparation of functionalized materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The reactivity of 2-propyloxane-4-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating various substitution reactions. The compound’s mechanism of action in biological systems may involve interactions with nucleophilic sites on proteins and other biomolecules, leading to potential modifications and biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride (CH₃COCl): Another carbonyl chloride with similar reactivity but a simpler structure.
Benzoyl Chloride (C₆H₅COCl): A more complex carbonyl chloride with an aromatic ring.
Propionyl Chloride (C₂H₅COCl): Similar in structure but lacks the oxane ring.
Uniqueness
2-Propyloxane-4-carbonyl chloride is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to simpler carbonyl chlorides. This structural feature can influence the compound’s behavior in synthetic and biological applications .
Properties
CAS No. |
77554-93-9 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-propyloxane-4-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3 |
InChI Key |
DQOITCSFIMZDKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
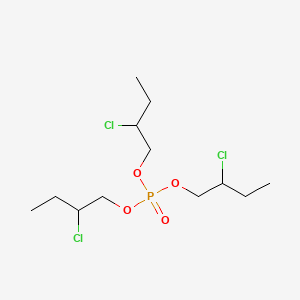

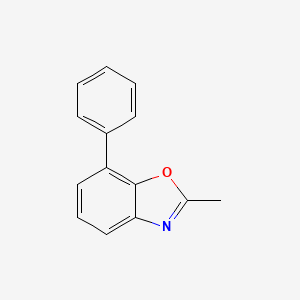

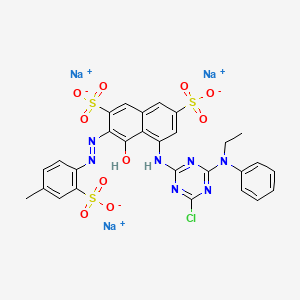
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)



![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)
